Nitric acid, ammonium calcium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

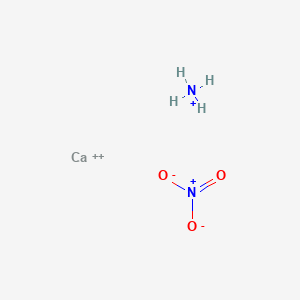

Nitric acid, ammonium calcium salt, commonly known as calcium ammonium nitrate, is a widely used inorganic compound. It is primarily utilized as a fertilizer due to its high solubility and ability to provide essential nutrients like calcium and nitrogen to plants. The compound is a mixture of calcium nitrate and ammonium nitrate, which crystallizes as a hydrated double salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium ammonium nitrate is typically synthesized by neutralizing nitric acid with ammonia, followed by the addition of calcium nitrate. The reaction mixture is then evaporated and granulated to form the final product . Another method involves reacting nitric acid with crushed limestone to form calcium nitrate, which is then mixed with ammonium nitrate to produce the double salt .

Industrial Production Methods

Industrial production of calcium ammonium nitrate involves several steps:

Neutralization: Ammonia gas is reacted with nitric acid to form ammonium nitrate.

Addition of Calcium Nitrate: Calcium nitrate is added to the ammonium nitrate solution.

Evaporation: The solution is evaporated to concentrate the mixture.

Granulation: The concentrated solution is granulated to form solid particles.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium ammonium nitrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions.

Substitution: It can participate in substitution reactions where nitrate ions are replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reactions often occur in aqueous solutions with various anions.

Major Products

Oxidation: Produces nitrogen oxides and calcium compounds.

Reduction: Forms ammonia and calcium salts.

Substitution: Results in the formation of different nitrate salts.

Wissenschaftliche Forschungsanwendungen

Calcium ammonium nitrate has diverse applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving nutrient uptake in plants.

Medicine: Investigated for its potential use in drug formulations and delivery systems.

Industry: Widely used in agriculture as a fertilizer and in the production of explosives

Wirkmechanismus

The compound exerts its effects primarily through the release of calcium and nitrate ions. Calcium ions play a crucial role in cell signaling, muscle contraction, and bone health. Nitrate ions are essential for plant growth and development. The molecular targets include calcium channels and nitrate transporters, which facilitate the uptake and utilization of these ions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ammonium Nitrate: Contains only ammonium and nitrate ions.

Calcium Nitrate: Composed of calcium and nitrate ions without ammonium.

Potassium Nitrate: Contains potassium and nitrate ions

Uniqueness

Calcium ammonium nitrate is unique due to its combination of calcium and ammonium nitrate, providing a balanced source of nutrients for plants. Unlike ammonium nitrate, it is less prone to causing soil acidification and is safer to handle .

Biologische Aktivität

Nitric acid, ammonium calcium salt, is an inorganic compound with significant implications in various biological contexts. This article explores its biological activity, including toxicity, metabolic pathways, and potential applications based on diverse research findings.

This compound (CAS Number: 107667-02-7) is a double salt formed from nitric acid and ammonium and calcium ions. It is characterized by its high solubility in water, which facilitates its absorption and interaction within biological systems.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. The lowest observed median lethal dose (LD50) in rats is greater than 2000 mg/kg body weight (bw), suggesting minimal risk through oral exposure under typical conditions . In a study involving 23 patients who ingested up to 9 g daily, no systemic toxicity was observed, further supporting its safety profile in controlled doses .

Repeated Dose Toxicity

In repeated dose studies, the No Observed Adverse Effect Level (NOAEL) was determined to be 150 mg/kg bw/day based on effects noted at higher doses . Notably, no significant changes in body weight or food consumption were reported in rats exposed to doses of up to 1500 mg/kg bw/day over 28 days .

Metabolism and Excretion

Upon ingestion, ammonium ions from this compound are metabolized into urea in the liver and subsequently excreted via urine. Studies have shown that approximately 75% of administered nitrate is excreted within 24 hours . This rapid metabolism highlights the compound's efficient clearance from the body.

Genotoxicity and Carcinogenicity

Genotoxicity assessments reveal that this compound is non-mutagenic in bacterial reverse mutation tests and does not induce genotoxic effects in mammalian cell assays . Furthermore, epidemiological studies have not established a positive correlation between nitrate intake and cancer incidence, suggesting that this compound does not pose significant carcinogenic risks under normal exposure conditions .

Agricultural Use

This compound serves as a bioavailable nitrogen source essential for plant growth. Its role in nitrogen uptake enhances protein synthesis and photosynthetic efficiency in plants . The compound's solubility allows for effective absorption through root membranes, promoting healthy plant development.

Microbial Activity

Research indicates that this compound can inhibit microbial activity. It has been evaluated for its effects on various microorganisms, demonstrating potential applications in agriculture as a fertilizer that also suppresses certain pathogens .

Case Studies

- Human Tolerance Study : A clinical study involving 12 volunteers who ingested 7-10 g of the compound showed no adverse systemic effects. Increased levels of nitrate were observed in blood and urine samples post-ingestion, confirming its metabolic processing without toxicity .

- Animal Studies : In rat models subjected to chronic dosing regimens, no significant adverse effects were noted even at elevated doses. This reinforces the safety profile of this compound when used appropriately within recommended limits .

Summary of Findings

| Parameter | Findings |

|---|---|

| Chemical Composition | Nitric acid with ammonium and calcium salts |

| Acute Toxicity (LD50) | >2000 mg/kg bw |

| NOAEL | 150 mg/kg bw/day |

| Metabolism | Ammonium converted to urea; 75% excreted in urine |

| Genotoxicity | Non-mutagenic |

| Agricultural Role | Bioavailable nitrogen source |

Eigenschaften

CAS-Nummer |

15245-12-2 |

|---|---|

Molekularformel |

CaH4N2O3 |

Molekulargewicht |

120.12 g/mol |

IUPAC-Name |

azanium;calcium;nitrate |

InChI |

InChI=1S/Ca.HNO3.H3N/c;2-1(3)4;/h;(H,2,3,4);1H3 |

InChI-Schlüssel |

VXESZGDGSIZRQV-UHFFFAOYSA-N |

SMILES |

[NH4+].[N+](=O)([O-])[O-].[Ca+2] |

Kanonische SMILES |

N.[N+](=O)(O)[O-].[Ca] |

Key on ui other cas no. |

15245-12-2 |

Physikalische Beschreibung |

PelletsLargeCrystals |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

13780-11-5 |

Synonyme |

nitric acid, ammonium calcium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.